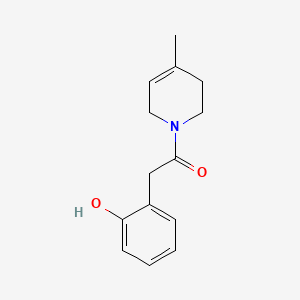

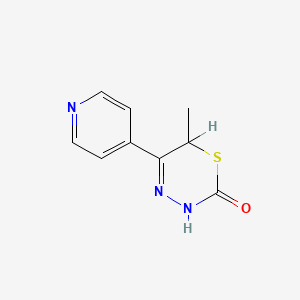

6-Methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-thiadiazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

ICI-170777 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed information on the oxidation products is not available.

Reduction: Reduction reactions may alter the thiadiazinone ring or the pyridine moiety.

Substitution: The pyridine ring in ICI-170777 can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ICI-170777 has been extensively studied for its cardiovascular effects. It enhances cardiac contractility and causes arterial and venous dilatation. The compound has shown positive inotropic effects on the heart, demonstrated by an increase in left ventricular dP/dtmax in both anaesthetized and conscious dogs. Additionally, it has direct dilator actions on both arterial and venous vessels .

Mechanism of Action

ICI-170777 exerts its effects through a combination of non-adrenoceptor-mediated positive inotropic effects and facilitation of beta-adrenoceptor-mediated control of contractility. It enhances cardiac contractility by increasing tension development in isolated papillary muscles. The compound also reduces arterial perfusion pressure and increases limb circumference, indicating direct dilator actions on blood vessels .

Comparison with Similar Compounds

ICI-170777 is compared with other pyridyl diazinone cardiotonic agents, such as ICI-153110. While both compounds have positive inotropic effects, ICI-170777 exhibits a balanced arterial and venous dilator effect, which is intermediate in profile between diazoxide and sodium nitroprusside. Unlike ICI-153110, ICI-170777 does not induce hepatic microsomal enzymes but inhibits specific enzyme activities .

Similar compounds include:

- ICI-153110

- Diazoxide

- Sodium nitroprusside

These comparisons highlight the unique balanced dilator effect and non-enzyme-inducing properties of ICI-170777 .

Properties

CAS No. |

123297-52-9 |

|---|---|

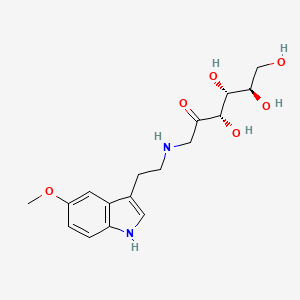

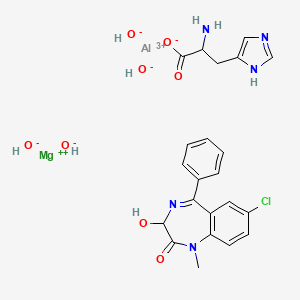

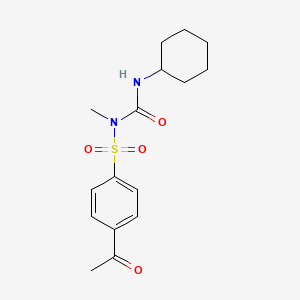

Molecular Formula |

C9H9N3OS |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

6-methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-thiadiazin-2-one |

InChI |

InChI=1S/C9H9N3OS/c1-6-8(11-12-9(13)14-6)7-2-4-10-5-3-7/h2-6H,1H3,(H,12,13) |

InChI Key |

PXZLHVGFLSUUIW-UHFFFAOYSA-N |

SMILES |

CC1C(=NNC(=O)S1)C2=CC=NC=C2 |

Canonical SMILES |

CC1C(=NNC(=O)S1)C2=CC=NC=C2 |

Synonyms |

6-methyl-5-(pyridy-4-yl)-3H,6H-1,3,4-thiadiazin-2-one ICI 170777 ICI-170777 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

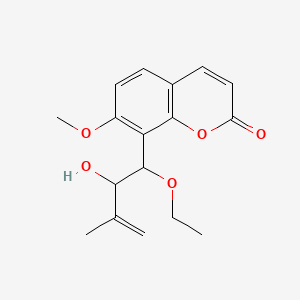

![Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1207571.png)